REACTION_CXSMILES
|
[O:1]([CH2:8][CH2:9][C:10]1[CH:18]=[CH:17][CH:16]=[C:12]([C:13]([OH:15])=[O:14])[C:11]=1[C:19]([OH:21])=[O:20])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[N+]([O-])([O-])=O.[Nd+3:33].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O>C(O)C>[Nd:33].[O:1]([CH2:8][CH2:9][C:10]1[CH:18]=[CH:17][CH:16]=[C:12]([C:13]([OH:15])=[O:14])[C:11]=1[C:19]([OH:21])=[O:20])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
mono(2-phenoxyethyl)phthalic acid
|
Quantity
|
88.6 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)CCC1=C(C(C(=O)O)=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Nd+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
mono(2-phenoxyethyl)phthalic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)CCC1=C(C(C(=O)O)=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
mono(2-phenoxyethyl)phthalic acid-triethylamine salts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
43.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Nd+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a reactor similar to the above was used
|
Type
|
STIRRING
|
Details
|
to stir a solution
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
obtained in 6-1
|
Type
|
TEMPERATURE
|
Details
|
while maintaining at 30° C. or less
|
Type
|
TEMPERATURE
|
Details
|
by cooling in an ice water bath
|
Type
|
CUSTOM
|
Details
|
was adjusted to 20° C.
|
Type
|
CUSTOM
|
Details
|
a solution obtained
|
Type
|
DISSOLUTION
|
Details
|
by dissolving
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated to 40° C. for 2 hours
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
[Nd]
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CCC1=C(C(C(=O)O)=CC=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |